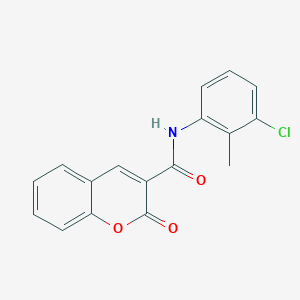

N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-10-13(18)6-4-7-14(10)19-16(20)12-9-11-5-2-3-8-15(11)22-17(12)21/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDAGCAEHGIUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

-

Formation of the Chromene Core: : The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions. This reaction forms the 2H-chromene structure.

-

Introduction of the Carboxamide Group: : The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, such as 3-chloro-2-methylaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:

Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Catalysts and Reagents: Efficient catalysts and reagents are selected to ensure high reaction efficiency and minimal by-products.

Purification and Quality Control: Advanced purification techniques and stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the chromene core, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.

Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under appropriate conditions.

Major Products

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Hydroxylated chromene derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a)

- Structure : Features a benzo[f]chromene core (extended aromatic system) and a 3,5-dimethylphenyl group.

- Properties : Higher molecular weight (349.77 g/mol) due to the benzo[f]chromene core, which may reduce solubility compared to the main compound .

- Synthesis : Prepared via coupling of 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride with 3,5-dimethylaniline .

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (8)

- Structure : Contains a 4-methoxyphenethyl group instead of a substituted phenyl ring.

- However, the phenethyl chain increases hydrophobicity .

N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (Compound II)

- Structure : Methoxy substituent at the 3-position and a methyl group at the 6-position on the coumarin core.

- Properties: Demonstrated altered nonlinear optical (NLO) properties compared to its methylphenyl analog (Compound I), highlighting the sensitivity of electronic behavior to substituent positioning .

Core Structure Modifications

3-Oxo-3H-benzo[f]chromene-2-carboxamides

- Example : N-(3-Chlorophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (CAS 301171-21-1)

Pyridine-Based Analogs

Functional Group Modifications

N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide

- Structure : Iodo substituent at the phenyl 4-position.

Peptidomimetic Derivatives

- Example: 7-(Diethylamino)-N-(6-((14-methyl-5-oxo-5,7,8,13,13b,14-hexahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-10-yl)amino)-6-oxohexyl)-2-oxo-2H-chromene-3-carboxamide (16) Structure: Coumarin linked to a peptidomimetic chain. Applications: Designed for targeted drug delivery, leveraging the coumarin scaffold’s fluorescence for tracking .

Comparative Data Table

*Calculated based on molecular formula.

Key Findings and Implications

Biological Activity

N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 315.74 g/mol

- CAS Number : 78095-68-8

The compound features a chromene core, characterized by a fused benzene and pyran ring, along with a carboxamide functional group and a chloro-substituted phenyl moiety. These structural components are crucial for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities:

-

Anticancer Activity :

- Studies indicate that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC values in the micromolar range against breast cancer cells (MCF-7) and leukemia cell lines (CEM-13, U-937) .

- Flow cytometry analysis revealed that these compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

- Antimicrobial Properties :

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | CHClNO | Anticancer, Antimicrobial | Contains chloro group |

| N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | CHClNO | Antimicrobial | Methoxy substituent |

| 8-Allyl-N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide | CHClNO | Inhibits fatty acid synthesis in mycobacteria | Contains allyl group |

This table illustrates how variations in substituents can influence the biological properties of chromene derivatives.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in fatty acid synthesis, which could be relevant for its antimicrobial activity against mycobacterial species .

Case Studies and Research Findings

Recent studies have highlighted the potential of chromene derivatives like this compound in drug discovery:

- A study demonstrated that related compounds exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin against various cancer cell lines .

- Another investigation focused on the antimicrobial properties of chromene derivatives, revealing significant activity against Mycobacterium tuberculosis by targeting the fatty acid synthesis pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.